BAZ2B Bromodomain Binding Affinity: 1 µM Ki Confers Epigenetic Probe Potential
The target compound exhibits a Ki of 1.00 × 10³ nM (1 µM) against human BAZ2B bromodomain (residues S2054–S2168) in a BROMOscan assay, as catalogued in BindingDB [1]. This represents the only available direct biophysical affinity measurement for the compound. The data provide a quantitative anchor absent for most in-class analogs, positioning the 2-bromo derivative as a defined starting point for BAZ2B-related chemical probe optimization.
| Evidence Dimension | Inhibition constant (Ki) against BAZ2B bromodomain |
|---|---|
| Target Compound Data | Ki = 1 × 10³ nM (1 µM) |
| Comparator Or Baseline | No competitive analog with BAZ2B data available in the same assay |
| Quantified Difference | N/A – single-point comparator absent |
| Conditions | BROMOscan assay; human partial-length BAZ2B (S2054–S2168) expressed in bacterial system |
Why This Matters
Procurement decision is supported by a unique, experimentally measured binding constant that is currently unavailable for the unsubstituted, 2-chloro, or 2-nitro analogs, making the compound the only characterized probe for BAZ2B within this chemotype.
- [1] BindingDB. Affinity Data for BDBM50572130: Ki = 1.00E+3 nM against human BAZ2B (BROMOscan assay). View Source
